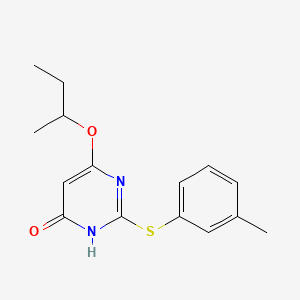
N-(4-Methoxyphenyl)-5-propyl-1,3,4-thiadiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Methoxyphenyl)-5-propyl-1,3,4-thiadiazol-2-amine is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a methoxyphenyl group and a propyl group attached to the thiadiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methoxyphenyl)-5-propyl-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methoxyaniline with propyl isothiocyanate to form an intermediate, which is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired thiadiazole compound .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, can be employed to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: N-(4-Methoxyphenyl)-5-propyl-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Various substituted thiadiazole derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Wirkmechanismus
The mechanism of action of N-(4-Methoxyphenyl)-5-propyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation or disrupt microbial cell membranes, leading to antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
N-(4-Methoxyphenyl)-2-(4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy)acetamide: This compound has similar structural features and has been studied for its potential as an EGFR/VEGFR-2 inhibitor.
N,N-Bis(4-methoxyphenyl)naphthalen-2-amine: This derivative has been explored for its use in perovskite solar cells due to its excellent hole-transporting properties.
Uniqueness: N-(4-Methoxyphenyl)-5-propyl-1,3,4-thiadiazol-2-amine stands out due to its unique combination of a methoxyphenyl group and a propyl group on the thiadiazole ring. This specific structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
61955-53-1 |
|---|---|
Molekularformel |
C12H15N3OS |
Molekulargewicht |
249.33 g/mol |
IUPAC-Name |
N-(4-methoxyphenyl)-5-propyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C12H15N3OS/c1-3-4-11-14-15-12(17-11)13-9-5-7-10(16-2)8-6-9/h5-8H,3-4H2,1-2H3,(H,13,15) |
InChI-Schlüssel |
LZCGFGPOEFJDMC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=NN=C(S1)NC2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Chloro-2-ethoxy-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12910688.png)


![4-Chloro-5-({[(4-chlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12910712.png)

![Bis(4-{[4-(dodecyloxy)benzoyl]oxy}phenyl) hexanedioate](/img/structure/B12910721.png)
![2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one;pyridine](/img/structure/B12910723.png)




![3-[4-(Dimethylamino)benzyl]dihydrofuran-2(3h)-one](/img/structure/B12910746.png)

